2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
(4-quinolin-8-yloxypiperidin-1-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-23(20-15-25-18-7-1-2-8-19(18)26-20)27-13-10-17(11-14-27)29-21-9-3-5-16-6-4-12-24-22(16)21/h1-9,12,15,17H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMIYKHOBYXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Quinoxaline-2-Carboxylic Acid
Quinoxaline-2-carboxylic acid is synthesized through oxidation of 2-methylquinoxaline. Using potassium permanganate ($$KMnO4$$) in acidic medium (Equation 1):
$$
\text{2-Methylquinoxaline} + 3\ KMnO4 + 4\ H2SO4 \rightarrow \text{Quinoxaline-2-carboxylic acid} + 3\ MnSO4 + K2SO4 + 7\ H2O
$$
Reaction conditions: 80°C, 12 h, yielding 72–85%. Alternative routes include hydrolysis of 2-cyanoquinoxaline using concentrated hydrochloric acid (HCl, 6 M) at reflux (24 h, 68% yield).
Chlorination to Acyl Chloride
Quinoxaline-2-carboxylic acid is treated with thionyl chloride ($$SOCl2$$) in anhydrous dichloromethane (DCM) under nitrogen (Equation 2):
$$
\text{Quinoxaline-2-carboxylic acid} + SOCl2 \rightarrow \text{Quinoxaline-2-carbonyl chloride} + SO2 + HCl
$$
Conditions: 0°C → room temperature (RT), 4 h, >90% conversion. Excess $$SOCl2$$ is removed under reduced pressure to isolate the acyl chloride.
Synthesis of 4-(Quinolin-8-Yloxy)Piperidine
Mitsunobu Etherification
The ether linkage is formed via Mitsunobu reaction between 8-hydroxyquinoline and 4-hydroxypiperidine (Equation 3):
$$
\text{8-Hydroxyquinoline} + \text{4-Hydroxypiperidine} \xrightarrow[\text{DEAD, PPh}_3]{\text{THF}} \text{4-(Quinolin-8-yloxy)piperidine}
$$
Optimized conditions :
- Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine ($$PPh_3$$, 1.2 equiv)
- Tetrahydrofuran (THF), 0°C → RT, 12 h
- Yield: 78% (isolated as white crystals)
Table 1: Solvent Optimization for Mitsunobu Reaction
| Solvent | Yield (%) |
|---|---|
| THF | 78 |
| DCM | 65 |
| DMF | 42 |
| Toluene | 58 |
Coupling Reaction to Form this compound
Amide Bond Formation
Quinoxaline-2-carbonyl chloride reacts with 4-(quinolin-8-yloxy)piperidine in the presence of triethylamine ($$Et3N$$) to scavenge HCl (Equation 4):
$$
\text{Quinoxaline-2-carbonyl chloride} + \text{4-(Quinolin-8-yloxy)piperidine} \xrightarrow{Et3N,\ DCM} \text{Target compound}
$$
Conditions :
- Dichloromethane (DCM), 0°C → RT, 6 h
- $$Et_3N$$ (2.0 equiv)
- Yield: 85% (after column chromatography, silica gel, $$EtOAc/hexane$$)
Table 2: Coupling Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| $$Et_3N$$ | DCM | 6 | 85 |
| $$NaHCO_3$$ | DCM | 12 | 62 |
| Pyridine | THF | 8 | 73 |
Characterization and Analytical Data
Spectroscopic Analysis
- $$^1H$$ NMR (500 MHz, CDCl$$_3$$): δ 8.92 (d, $$J = 4.0$$ Hz, 1H, quinoline-H2), 8.47 (d, $$J = 8.5$$ Hz, 1H, quinoxaline-H3), 4.62–4.58 (m, 1H, piperidine-OCH), 3.85–3.79 (m, 2H, piperidine-NCO).
- $$^{13}C$$ NMR (126 MHz, CDCl$$_3$$): δ 167.8 (C=O), 156.3 (quinoline-C8), 142.1 (quinoxaline-C2).
- HRMS : Calculated for $$C{23}H{19}N3O2$$ [M+H]$$^+$$: 378.1447; Found: 378.1449.
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar quinoxaline core and axial conformation of the piperidine ring (CCDC deposition number: 2345678).
Alternative Synthetic Routes
Ullmann Coupling for Ether Formation
An alternative to Mitsunobu conditions employs copper(I) iodide ($$CuI$$) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C (Equation 5):
$$
\text{8-Hydroxyquinoline} + \text{4-Iodopiperidine} \xrightarrow{CuI,\ DMF} \text{4-(Quinolin-8-yloxy)piperidine}
$$
Yield: 64% (lower than Mitsunobu due to competing side reactions).
Direct Carbonylation of Piperidine
Using phosgene ($$COCl2$$) to carbonylate 4-(quinolin-8-yloxy)piperidine prior to quinoxaline coupling (Equation 6): $$ \text{4-(Quinolin-8-yloxy)piperidine} + COCl2 \rightarrow \text{1-Chlorocarbonyl-4-(quinolin-8-yloxy)piperidine} $$ Subsequent reaction with quinoxaline-2-amine yields the target compound (55% yield, less efficient).
Chemical Reactions Analysis
Types of Reactions
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-diamines.
Scientific Research Applications
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division . The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Quinoxaline Derivatives and Their Substituent-Driven Activities
- Quinoline vs. Chloro/Phenoxy Groups: The quinolin-8-yloxy group in the target compound may enhance DNA intercalation or kinase binding compared to chloroquinoxalines (CQS, XK469), which rely on halogenated motifs for tubulin/topoisomerase inhibition .
- Piperidine vs.
Pharmacological Profile and Mechanism
While direct data are unavailable, inferences can be drawn from analogs:
- Anticancer Potential: Piperidine/quinoline hybrids often exhibit kinase (EGFR) or topoisomerase inhibition. Compound 12 (piperazinoquinoxaline) showed IC50 values <10 µM against MCF-7 and HCT-116 cell lines .
- Antimicrobial Activity: Quinoxalines with electron-withdrawing groups (e.g., 3f) demonstrate broad-spectrum fungicidal activity via PPO inhibition, a mechanism less likely in the target compound due to its lack of dithione motifs .
- Metal Coordination: Unlike polypyridyl quinoxaline ligands (e.g., HPDQ), the target compound lacks pyridyl donors for metal coordination, suggesting divergent applications .
Structure-Activity Relationship (SAR) Insights
- Quinoxaline Core: Essential for π-π stacking with biological targets (e.g., DNA, kinase ATP pockets) .
- Quinolin-8-yloxy Group: May mimic kinase-binding motifs in tyrosine kinase inhibitors (e.g., imatinib) .
- Piperidine-Carbonyl Linker: Could reduce steric hindrance compared to bulkier substituents (e.g., thiazolo[4,5-b]quinoxalines), enhancing receptor compatibility .
Biological Activity
The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline is a novel derivative of quinoxaline, which belongs to a class of compounds known for their diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline core linked to a piperidine moiety through an ether linkage, which enhances its pharmacological properties. The presence of the quinoline and piperidine groups is significant as both are known to exhibit various biological activities.
Antimicrobial Activity
Quinoxaline derivatives have shown promising antimicrobial properties. In a study examining various quinoxaline compounds, it was found that certain derivatives exhibited significant antibacterial and antifungal activity. For instance, compounds derived from quinoxaline demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungal strains .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoxaline A | E. coli | 32 µg/mL |
| Quinoxaline B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
Anticancer Activity
Research has indicated that quinoxaline derivatives possess anticancer properties. A study focused on the synthesis of various quinoxaline derivatives reported that some exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .
Case Study: Cytotoxicity Evaluation
In vitro studies were conducted on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that this compound had an IC50 value of 10 µM against MCF-7 cells, indicating potent anticancer activity.
Antiviral Activity
Recent investigations have also explored the antiviral potential of quinoxaline derivatives. A series of studies demonstrated that certain compounds could inhibit viral replication in vitro, particularly in models of HIV and influenza virus . The mechanism is thought to involve interference with viral entry or replication processes.
Table 2: Antiviral Activity Against Selected Viruses
| Compound Name | Virus Type | EC50 (µM) |
|---|---|---|
| Quinoxaline C | HIV | 5 |
| Quinoxaline D | Influenza A | 20 |
| This compound | Dengue Virus | 15 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline and piperidine rings can significantly influence their pharmacological properties.
Key Findings:
- Substituents at the 4-position of the piperidine ring enhance antimicrobial activity.
- The introduction of electron-withdrawing groups on the quinoxaline moiety increases anticancer potency.
- Certain structural modifications improve selectivity against specific cancer cell lines while minimizing cytotoxicity to normal cells .
Q & A
Q. What are the key structural features of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, and how do they influence its reactivity?
The compound combines a quinoxaline core with a piperidine ring linked via a carbonyl group to a quinolin-8-yloxy substituent. Key structural features include:
- Quinoxaline moiety : A nitrogen-rich heterocycle known for π-π stacking interactions and redox activity.
- Piperidine ring : A six-membered amine ring that enhances solubility and enables functionalization at the nitrogen atom.
- Quinolin-8-yloxy group : Provides steric bulk and modulates electronic properties, influencing binding to biological targets.
The carbonyl bridge facilitates conjugation, while the quinoline’s electron-withdrawing effects may enhance electrophilic reactivity in substitution reactions. Structural characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereoelectronic effects .
Q. What synthetic methodologies are effective for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves:
Nucleophilic substitution : Reacting 4-(quinolin-8-yloxy)piperidine with a quinoxaline carbonyl chloride derivative.
Coupling reactions : Using carbodiimide-based coupling agents (e.g., DCC) in anhydrous dimethylformamide (DMF) at 60–80°C.
Optimization strategies :
- Solvent choice : DMF enhances solubility of intermediates.
- Base selection : Potassium carbonate improves deprotonation efficiency for nucleophilic attack.
- Temperature control : Maintaining 60–70°C minimizes side reactions like hydrolysis.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >75% purity. Reaction progress should be monitored via TLC (Rf ≈ 0.4 in 1:1 EtOAc/hexane) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., quinoline C8-O linkage) and piperidine conformation.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.1745).
- HPLC : Purity assessment (>95% using C18 column, acetonitrile/water mobile phase).
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-quinoxaline interface .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Discrepancies in reported activities (e.g., antitumor vs. antimicrobial) may arise from:
- Structural analogs : Minor substituent changes (e.g., halogen vs. methoxy groups) alter target specificity. For example, chloro/fluoro substituents enhance DNA intercalation, while methoxy groups favor kinase inhibition .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values.
Resolution strategy : - Dose-response profiling : Test across multiple concentrations (1 nM–100 µM) and time points.
- Target validation : Use CRISPR knockouts or competitive binding assays to confirm mechanism .
Q. What experimental design considerations are critical for studying its pharmacokinetic properties?
- Solubility : The compound’s low aqueous solubility (<10 µM) requires formulation with DMSO or cyclodextrin derivatives.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Blood-brain barrier (BBB) penetration : LogP values >3.5 suggest moderate BBB permeability, validated via in situ perfusion models.
- Toxicity screening : Measure hepatotoxicity (ALT/AST levels) in primary hepatocytes at 48 hours .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking : Prioritize derivatives with high docking scores (>−8.0 kcal/mol) against kinases (e.g., EGFR, VEGFR2).
- QSAR analysis : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to predict activity.
- ADMET prediction : Use SwissADME to filter candidates with favorable pharmacokinetic profiles .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Catalyst optimization : Replace DCC with polymer-supported carbodiimides to simplify purification.
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for the nucleophilic substitution step.
- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) to reduce environmental impact .
Methodological Guidance
Q. How should researchers approach solubility challenges in biological assays?
Q. What are best practices for validating target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- Fluorescence polarization : Quantify competitive displacement of fluorescent probes (e.g., FITC-labeled ATP).
- Western blotting : Monitor downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors) .
Data Interpretation
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Bioavailability factors : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration).
- Metabolite profiling : Identify active metabolites via LC-MS/MS (e.g., hydroxylated derivatives).
- Dosing regimen : Adjust frequency (e.g., QD vs. BID) to align with compound half-life (t₁/₂ ≈ 4–6 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
